AChE-IN-21
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Overview
Description
AChE-IN-21, also known as Compound I-8, is a highly potent and selective orally active inhibitor of acetylcholinesterase (AChE). It exhibits an impressive inhibitory concentration (IC50) of 2.66 nanomolar. Additionally, this compound demonstrates excellent in vitro blood-brain barrier permeability .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of AChE-IN-21 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under controlled conditions. The detailed synthetic route and reaction conditions are proprietary and typically involve the use of specific reagents and catalysts to achieve the desired product.
Industrial Production Methods: Industrial production of this compound would likely involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reactors, and ensuring the purity and yield of the final product. The process would also involve stringent quality control measures to meet regulatory standards.
Chemical Reactions Analysis
Types of Reactions: AChE-IN-21 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may yield reduced derivatives of this compound.
Scientific Research Applications
AChE-IN-21 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the inhibition of acetylcholinesterase and its effects on various chemical reactions.
Biology: Used to investigate the role of acetylcholinesterase in biological systems and its impact on neurotransmission.
Medicine: Explored as a potential therapeutic agent for the treatment of neurodegenerative diseases such as Alzheimer’s disease.
Industry: Utilized in the development of new drugs and therapeutic agents targeting acetylcholinesterase.
Mechanism of Action
AChE-IN-21 exerts its effects by inhibiting the activity of acetylcholinesterase, an enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine. By binding to both the catalytic active site and the peripheral anionic site of acetylcholinesterase, this compound prevents the breakdown of acetylcholine, thereby increasing its concentration in the synaptic cleft and enhancing cholinergic neurotransmission .
Comparison with Similar Compounds
Donepezil: A well-known acetylcholinesterase inhibitor used in the treatment of Alzheimer’s disease.
Rivastigmine: Another acetylcholinesterase inhibitor with similar applications.
Galantamine: A natural alkaloid that inhibits acetylcholinesterase and is used in Alzheimer’s therapy.
Uniqueness of AChE-IN-21: this compound stands out due to its high potency, selectivity, and excellent blood-brain barrier permeability. These properties make it a promising candidate for further research and development in the field of neurodegenerative disease treatment .
Properties
Molecular Formula |
C24H29NO4 |
---|---|
Molecular Weight |
395.5 g/mol |
IUPAC Name |
(3Z)-3-[6-[benzyl(methyl)amino]hexylidene]-5,6-dimethoxy-2-benzofuran-1-one |
InChI |
InChI=1S/C24H29NO4/c1-25(17-18-11-7-6-8-12-18)14-10-5-4-9-13-21-19-15-22(27-2)23(28-3)16-20(19)24(26)29-21/h6-8,11-13,15-16H,4-5,9-10,14,17H2,1-3H3/b21-13- |
InChI Key |
WHYYJDIDWYSXOY-BKUYFWCQSA-N |
Isomeric SMILES |
CN(CCCCC/C=C\1/C2=CC(=C(C=C2C(=O)O1)OC)OC)CC3=CC=CC=C3 |
Canonical SMILES |
CN(CCCCCC=C1C2=CC(=C(C=C2C(=O)O1)OC)OC)CC3=CC=CC=C3 |
Origin of Product |
United States |
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